tert-Butyl 3,3-dimethylazetidine-2-carboxylate
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Overview
Description
tert-Butyl 3,3-dimethylazetidine-2-carboxylate is a chemical compound with the molecular formula C10H19NO2. It is a derivative of azetidine, a four-membered nitrogen-containing heterocycle. The tert-butyl group and the carboxylate functionality make this compound particularly interesting for various synthetic and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
tert-Butyl 3,3-dimethylazetidine-2-carboxylate can be synthesized through several methods. One common approach involves the reaction of tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate with appropriate reagents under controlled conditions . The reaction typically requires the use of tert-butyl hydroperoxide and a catalyst to facilitate the transformation .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
tert-Butyl 3,3-dimethylazetidine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: tert-Butyl hydroperoxide is commonly used as an oxidizing agent.
Reduction: Lithium aluminum hydride is a typical reducing agent.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield tert-butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate .
Scientific Research Applications
tert-Butyl 3,3-dimethylazetidine-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of various chemical intermediates and specialty chemicals.
Mechanism of Action
The mechanism of action of tert-Butyl 3,3-dimethylazetidine-2-carboxylate involves its interaction with specific molecular targets and pathways. The tert-butyl group and the azetidine ring play crucial roles in its reactivity and interactions with other molecules . The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical transformations .
Comparison with Similar Compounds
Similar Compounds
- tert-Butyl 3-hydroxy-2,2-dimethylazetidine-1-carboxylate
- tert-Butyl N-(2,3-dihydroxypropyl)carbamate
- tert-Butyl 3-(2-oxoethyl)azetidine-1-carboxylate
Uniqueness
tert-Butyl 3,3-dimethylazetidine-2-carboxylate is unique due to its specific structural features, such as the tert-butyl group and the azetidine ring. These features confer distinct reactivity patterns and make it a valuable compound for various synthetic and research applications .
Properties
IUPAC Name |
tert-butyl 3,3-dimethylazetidine-2-carboxylate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19NO2/c1-9(2,3)13-8(12)7-10(4,5)6-11-7/h7,11H,6H2,1-5H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPNMWOHVIDKJNO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC1C(=O)OC(C)(C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
185.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1934372-68-5 |
Source
|
Record name | tert-butyl 3,3-dimethylazetidine-2-carboxylate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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